

A Technical Guide to Research-Grade Clozapine-d3: Sourcing and Application

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Compound of Interest

Compound Name: Clozapine-d3

Cat. No.: B13832109

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of research-grade **Clozapine-d3**, a deuterated analog of the atypical antipsychotic drug Clozapine. It is intended to assist researchers in sourcing high-purity **Clozapine-d3** and to provide the foundational knowledge for its application in experimental settings. This document outlines a reputable supplier, presents key technical data, details relevant signaling pathways, and provides an example experimental protocol.

Reputable Supplier: Simson Pharma Limited

For researchers seeking high-quality, research-grade **Clozapine-d3**, Simson Pharma Limited is a reputable supplier. They are a leading manufacturer and exporter of various pharmaceutical compounds, including isotope-labeled compounds.^[1]^[2] Simson Pharma emphasizes product quality and provides a Certificate of Analysis with every compound, ensuring reliability and reproducibility in research applications.^[2]^[3]

Contact information for inquiries and procurement from Simson Pharma is as follows:

- Indian Customers: +91-8767360663, [--INVALID-LINK--](#)
- International Customers: +91-9920862389, [--INVALID-LINK--](#)
- Research Chemicals: +91-96193 57538, [--INVALID-LINK--](#)

Clozapine-d3: Technical Data

The following table summarizes the key specifications for **Clozapine-d3** available from Simson Pharma. While a specific Certificate of Analysis for a particular batch should be obtained directly from the supplier, the data below represents the general specifications for their product.

Parameter	Value	Reference
Product Name	Clozapine-d3	[2]
Catalog Number	C480008	[1]
CAS Number	1215691-72-7	[1][2]
Molecular Formula	C ₁₈ H ₁₆ D ₃ ClN ₄	[1]
Molecular Weight	329.84 g/mol	[1]
Stock Status	In Stock	[1]

Mechanism of Action and Key Signaling Pathways

Clozapine's therapeutic effects are attributed to its complex interaction with a wide range of neurotransmitter receptors and its influence on intracellular signaling cascades. Its "atypical" antipsychotic profile stems from its relatively weak antagonism of dopamine D2 receptors compared to its potent antagonism of serotonin 5-HT_{2A} receptors.[4][5][6]

Key Receptor Interactions:

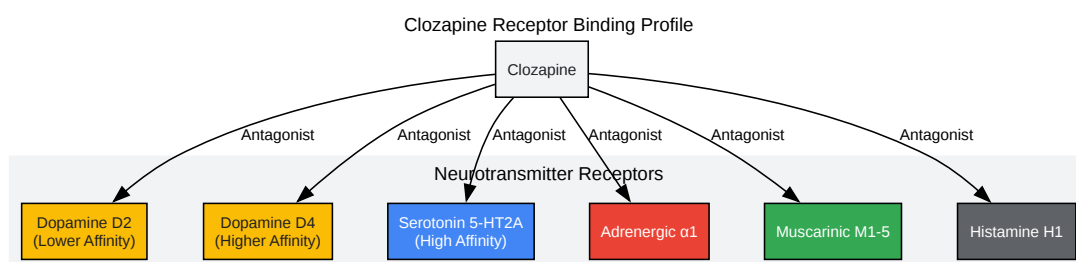
- Dopamine Receptors:** Clozapine exhibits a lower affinity for D2 receptors than typical antipsychotics, which is associated with a reduced risk of extrapyramidal side effects.[4][6] It also shows significant affinity for D4 and D3 receptors.[5][7] Positron emission tomography (PET) studies have indicated that clozapine preferentially binds to extrastriatal D2/D3 receptors over those in the striatum.[8]
- Serotonin Receptors:** High affinity for and antagonism of 5-HT_{2A} receptors is a hallmark of clozapine and is thought to contribute significantly to its antipsychotic efficacy, particularly on negative symptoms.[4][5][6]

- Other Receptors: Clozapine also acts as an antagonist at adrenergic, cholinergic (muscarinic), and histaminergic receptors, which contributes to its broad pharmacological profile and some of its side effects.[4][6]

Post-Receptor Signaling:

Clozapine modulates several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, clozapine has been shown to selectively activate the MEK/ERK pathway in the prefrontal cortex, an action that appears to be linked to its antipsychotic effects.[9]

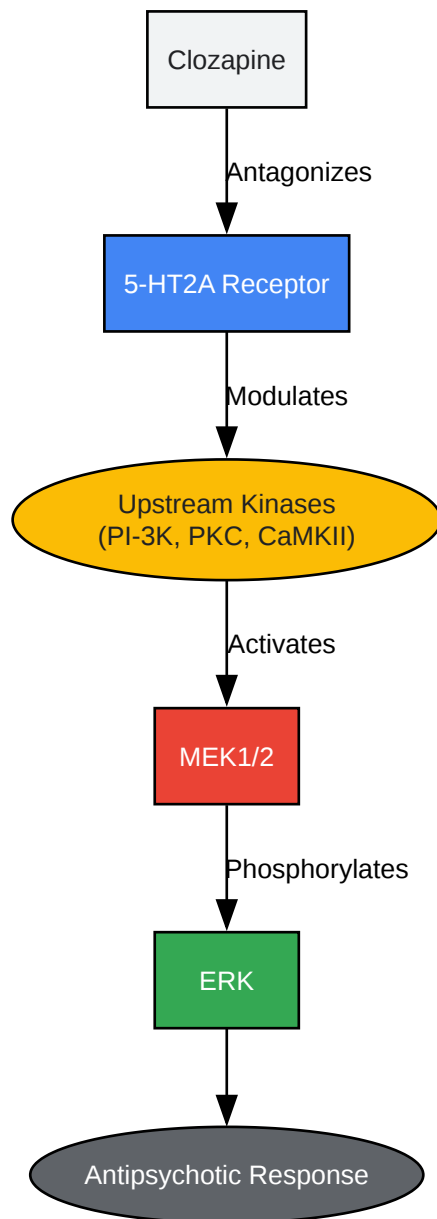
Below are diagrams illustrating the primary receptor interactions and a key downstream signaling pathway influenced by Clozapine.



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Caption: Overview of Clozapine's interactions with various neurotransmitter receptors.

Clozapine and the MEK/ERK Signaling Pathway

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Caption: Simplified diagram of the MEK/ERK signaling cascade modulated by Clozapine.

Experimental Protocol: In Vitro Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of **Clozapine-d3** for the human dopamine D2 receptor. This protocol is provided as a general guideline and should be adapted based on specific laboratory conditions and equipment.

Objective: To determine the binding affinity (K_i) of **Clozapine-d3** at the human dopamine D2 receptor expressed in a stable cell line.

Materials:

- **Clozapine-d3** (from a reputable supplier like Simson Pharma)
- Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)
- Radioligand: [3 H]Spiperone or another suitable D2 receptor antagonist
- Non-labeled ("cold") Haloperidol (for determining non-specific binding)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4
- Scintillation fluid
- 96-well microplates
- Microplate scintillation counter

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Clozapine-d3** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the **Clozapine-d3** stock solution in assay buffer to create a range of concentrations for the competition curve.

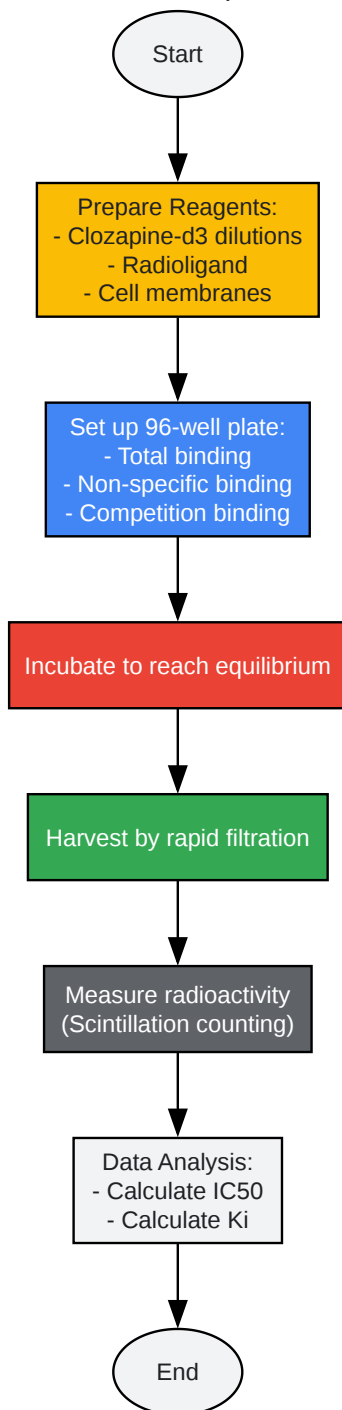
- Prepare a stock solution of Haloperidol for determining non-specific binding.
- Dilute the [^3H]Spiperone in assay buffer to a working concentration (typically at or near its K_d for the D2 receptor).
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Total Binding: Assay buffer, [^3H]Spiperone, and cell membranes.
 - Non-specific Binding: Assay buffer, [^3H]Spiperone, an excess of cold Haloperidol (e.g., 10 μM), and cell membranes.
 - Competition Binding: Assay buffer, [^3H]Spiperone, varying concentrations of **Clozapine-d3**, and cell membranes.
 - The final assay volume is typically 200-250 μL .
- Incubation:
 - Incubate the plate at room temperature or 37°C for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Harvesting:
 - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from free radioligand.
 - Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
- Counting:
 - Dry the filter mat.
 - Place the filter mat in a sample bag and add scintillation fluid.
 - Measure the radioactivity in each filter spot using a microplate scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding of the radioligand as a function of the log concentration of **Clozapine-d3**.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC_{50} value (the concentration of **Clozapine-d3** that inhibits 50% of the specific binding of the radioligand).
- Calculate the binding affinity (K_i) of **Clozapine-d3** using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

The following diagram illustrates the general workflow for this experimental protocol.

Workflow for In Vitro Receptor Binding Assay



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Caption: A flowchart outlining the key steps of a competitive radioligand binding assay.

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